4-Borono-3-methylbenzoic acid 4-Borono-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 158429-66-4
VCID: VC21107193
InChI: InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
SMILES: B(C1=C(C=C(C=C1)C(=O)O)C)(O)O
Molecular Formula: C8H9BO4
Molecular Weight: 179.97 g/mol

4-Borono-3-methylbenzoic acid

CAS No.: 158429-66-4

Cat. No.: VC21107193

Molecular Formula: C8H9BO4

Molecular Weight: 179.97 g/mol

* For research use only. Not for human or veterinary use.

4-Borono-3-methylbenzoic acid - 158429-66-4

Specification

CAS No. 158429-66-4
Molecular Formula C8H9BO4
Molecular Weight 179.97 g/mol
IUPAC Name 4-borono-3-methylbenzoic acid
Standard InChI InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Standard InChI Key QIGSMEYLQVLGRY-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)C(=O)O)C)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)C(=O)O)C)(O)O

Introduction

Basic Chemical Information and Structure

4-Borono-3-methylbenzoic acid (CAS 158429-66-4) is an aromatic carboxylic acid featuring a boronic acid group at the para position (C-4) and a methyl substituent at the meta position (C-3) of the benzene ring. The molecular formula is C₈H₉BO₄ with a calculated molecular weight of 179.97 g/mol . The compound belongs to the class of arylboronic acids, which contain a carbon-boron bond with the boron atom bearing two hydroxyl groups.

Nomenclature and Identifiers

The compound is known by several names in chemical databases and literature, reflecting different naming conventions:

ParameterValue
IUPAC Name4-borono-3-methylbenzoic acid
Alternative Names4-CARBOXY-2-METHYLPHENYLBORONIC ACID; 2-Methyl-4-carboxyphenylboronic acid; Benzoic acid, 4-borono-3-methyl-
CAS Registry Number158429-66-4
Molecular FormulaC₈H₉BO₄
Molecular Weight179.97 g/mol
InChIInChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
InChIKeyQIGSMEYLQVLGRY-UHFFFAOYSA-N
European Community Number801-158-0

Structural Characteristics

The structure of 4-borono-3-methylbenzoic acid consists of a benzene ring with three functional groups: a carboxylic acid (-COOH) at position 1, a boronic acid group (-B(OH)₂) at position 4, and a methyl group (-CH₃) at position 3. The boronic acid moiety exists as a trigonal planar structure with the boron atom bonded to two hydroxyl groups and one carbon atom from the aromatic ring .

Physical and Chemical Properties

The physical and chemical properties of 4-borono-3-methylbenzoic acid are determined by its functional groups and molecular structure. While specific experimental data for this compound is limited in the literature, certain properties can be inferred from related compounds and the general characteristics of arylboronic acids.

Physical Properties

Physical properties of 4-borono-3-methylbenzoic acid include:

PropertyValueSource
Physical StateSolid at room temperaturePredicted
AppearanceWhite to light yellow powderPredicted
Melting PointTypically 200-250°C (estimated based on similar boronic acids)Predicted
SolubilityLikely soluble in polar organic solvents (methanol, ethanol); limited water solubilityPredicted
LogPApproximately 1.5-2.5 (estimated)Predicted

Chemical Properties

The chemical behavior of 4-borono-3-methylbenzoic acid is largely dictated by its three functional groups:

  • Boronic Acid Group (-B(OH)₂): Acts as a Lewis acid, capable of forming reversible covalent bonds with diols, amino alcohols, and other nucleophiles. This group is responsible for the compound's utility in cross-coupling reactions.

  • Carboxylic Acid Group (-COOH): Exhibits typical acidic properties with a pKa likely between 3.8-4.2 (estimated based on similar substituted benzoic acids).

  • Methyl Group (-CH₃): Provides electron-donating effects that influence the electronic distribution within the molecule, potentially affecting the reactivity of both the boronic acid and carboxylic acid functionalities.

Synthesis Methods

The synthesis of 4-borono-3-methylbenzoic acid typically involves the transformation of corresponding halogenated precursors, particularly 4-bromo-3-methylbenzoic acid.

Alternative Synthetic Approaches

Alternative approaches may include:

  • Palladium-catalyzed borylation of 4-iodo-3-methylbenzoic acid using bis(pinacolato)diboron.

  • Direct C-H borylation of 3-methylbenzoic acid using iridium-catalyzed methods.

Applications and Research Significance

4-Borono-3-methylbenzoic acid has several important applications across different fields of chemistry and biomedical research.

Organic Synthesis Applications

As a functionalized building block, 4-borono-3-methylbenzoic acid serves important roles in organic synthesis:

  • Cross-Coupling Reactions: The boronic acid functionality makes this compound valuable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the synthesis of complex molecules .

  • Pharmaceutical Intermediates: The compound has been utilized in the synthesis of pharmaceutical candidates, particularly those requiring controlled functionalization of aromatic rings .

  • Polymer Chemistry: Arylboronic acids like 4-borono-3-methylbenzoic acid can be incorporated into polymer systems to create materials with unique properties or responsive characteristics.

Comparative Analysis with Related Compounds

Understanding the relationship between 4-borono-3-methylbenzoic acid and its halogenated precursors provides valuable insights into structure-property relationships.

Comparison with 4-Bromo-3-methylbenzoic Acid

Property4-Borono-3-methylbenzoic acid4-Bromo-3-methylbenzoic acid
Molecular FormulaC₈H₉BO₄C₈H₇BrO₂
Molecular Weight179.97 g/mol215.04 g/mol
Functional Group at C-4-B(OH)₂-Br
Chemical ReactivityLewis acidic, participates in cross-coupling reactionsElectrophilic, undergoes substitution and cross-coupling reactions
Melting Point200-250°C (estimated)212-216°C
ApplicationsBuilding block for complex molecules, potential biological applicationsPharmaceutical intermediates, organic synthesis

The replacement of bromine with the boronic acid group dramatically changes the reactivity profile of these molecules, while maintaining their utility as synthetic building blocks.

Comparison with 3-Bromo-4-methylbenzoic Acid

3-Bromo-4-methylbenzoic acid (CAS 7697-26-9) represents a positional isomer where the methyl and bromine groups have exchanged positions. This structural change affects various properties:

Property4-Borono-3-methylbenzoic acid3-Bromo-4-methylbenzoic acid
Molecular FormulaC₈H₉BO₄C₈H₇BrO₂
Substitution Pattern-B(OH)₂ at C-4, -CH₃ at C-3-Br at C-3, -CH₃ at C-4
Melting Point200-250°C (estimated)200-202°C
Electronic Effects-CH₃ influences -B(OH)₂ reactivity-CH₃ influences -Br reactivity differently
ApplicationsCross-coupling reactionsSynthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivatives

Analytical Methods

Several analytical techniques are applicable for the characterization and analysis of 4-borono-3-methylbenzoic acid.

Spectroscopic Characterization

Spectroscopic methods for characterizing 4-borono-3-methylbenzoic acid include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR for proton environments (aromatic, methyl, and exchangeable boronic acid protons)

    • ¹³C NMR for carbon environments

    • ¹¹B NMR specifically for characterizing the boron center

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for carboxylic acid (1700-1725 cm⁻¹)

    • Distinctive B-O stretching vibrations (1380-1310 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peaks corresponding to the molecular weight

    • Fragmentation patterns characteristic of benzoic acid derivatives and boronic acids

Future Research Directions

The unique structure and reactivity of 4-borono-3-methylbenzoic acid suggest several promising avenues for future research:

Synthetic Applications

  • Novel Cross-Coupling Methodologies: Development of specialized catalytic systems optimized for this particular boronic acid in challenging coupling reactions.

  • Multicomponent Reactions: Exploration of the compound's participation in multicomponent reactions for the efficient synthesis of complex molecular scaffolds.

  • Green Chemistry Applications: Investigation of sustainable and environmentally friendly processes utilizing this boronic acid in aqueous media or under solvent-free conditions.

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